Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate
Description
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a piperidine derivative featuring a benzyl group at the nitrogen atom, difluorine substituents at the 3,3-positions, and an ethyl ester at position 4.
Properties
IUPAC Name |
ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO2/c1-2-20-14(19)13-8-9-18(11-15(13,16)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGACYIZJLSHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1(F)F)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Benzylation of Piperidine Derivatives
The nitrogen atom of the piperidine ring is benzylated by nucleophilic substitution with benzyl halides under basic conditions:
- Reaction: Piperidine derivative + Benzyl chloride → N-benzylpiperidine derivative
- Conditions: Base (NaH or K₂CO₃), solvent (DMF or THF), room temperature to reflux.
- Notes: The base deprotonates the nitrogen, increasing nucleophilicity for substitution.
Introduction of Difluoro Groups at the 3-Position
Difluorination is achieved by treating the appropriate piperidine intermediate with difluorinating reagents:
- Reagents: DAST or similar fluorinating agents.
- Mechanism: Conversion of ketone or hydroxyl groups into geminal difluoro substituents.
- Conditions: Typically low temperature (-78°C to 0°C) to control reactivity.
- Yields: Moderate to high, depending on substrate and reaction control.
Esterification at the 4-Position
The carboxylate ethyl ester is introduced either by:
- Starting from piperidine-4-carboxylic acid derivatives and performing esterification with ethanol and acid catalysts.
- Or by using ethyl esters of piperidine carboxylic acids as starting materials.
Industrial and Laboratory Scale Considerations
- Reaction Optimization: Industrial processes optimize temperature, solvent, and reagent molar ratios to maximize yield and purity.
- Purification: Crystallization or chromatographic techniques are used to isolate the target compound.
- Environmental and Safety: Fluorinating agents require careful handling due to toxicity and reactivity; reaction conditions are controlled to minimize side products.
Representative Data Table of Preparation Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Benzylation | Piperidine derivative, benzyl chloride, NaH, DMF | 25-80 | 3-5 | 85-95 | Base facilitates substitution |
| Difluorination | DAST or equivalent | -78 to 0 | 1-4 | 70-85 | Low temperature controls selectivity |
| Esterification | Piperidine-4-carboxylic acid, EtOH, acid catalyst | 60-80 | 4-8 | 80-90 | Acid-catalyzed Fischer esterification |
Research Findings and Literature Insights
- The nucleophilic substitution for benzylation is well-established and yields high purity products when using strong bases and aprotic solvents.
- Difluorination at the 3-position is sensitive to reaction conditions; controlled addition of fluorinating agents and low temperatures are critical to prevent over-fluorination or decomposition.
- Esterification methods vary, but direct use of ethyl esters of piperidine carboxylic acids simplifies the synthesis.
- Industrial synthesis often employs continuous flow techniques for fluorination to improve safety and scalability.
- Purity analysis by HPLC and NMR confirms the structural integrity and substitution pattern.
Chemical Reactions Analysis
Reaction Conditions
| Parameter | Value/Details | Source |
|---|---|---|
| Reagent | SF₄ (1.7:1 molar ratio to substrate) + HF | |
| Temperature | 25°C | |
| Time | 10 hours | |
| HF Volume | 0.8 mL per 1 g substrate | |
| Yield | ~85% (isolated) |
This method avoids decomposition pathways seen with alternative fluorinating agents like DAST or XtalFluor-E, which often produce fluoroanhydride intermediates instead of difluorinated products . The reaction proceeds via direct C=O bond fluorination , with HF suppressing dehydrofluorination side reactions .
Hydrolysis to Carboxylic Acid
The ester group undergoes acid-catalyzed hydrolysis to yield 1-benzyl-3,3-difluoropiperidine-4-carboxylic acid (CAS 1303974-62-0) .
Hydrolysis Protocol
-
Yield : Quantitative conversion (isolated as hydrochloride salt) .
-
Application : The carboxylic acid serves as an intermediate for peptide coupling or further functionalization in drug discovery .
Deprotection of Benzyl Group
The benzyl group is removed via catalytic hydrogenation to generate 3,3-difluoropiperidine-4-carboxylic acid derivatives, which are pharmacologically relevant .
Hydrogenation Parameters
| Parameter | Value/Details | Source |
|---|---|---|
| Catalyst | Pd/C (10% w/w) | |
| Solvent | MeOH:H₂O (9:1) | |
| Pressure | 1 atm H₂ | |
| Temperature | Room temperature | |
| Yield | >90% |
This step is critical for synthesizing NR2B NMDA receptor antagonists and other bioactive molecules .
Functionalization at Piperidine Nitrogen
The nitrogen in the piperidine ring undergoes alkylation or acylation reactions. For example:
-
Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in THF yields Boc-protected derivatives.
-
Suzuki Coupling : Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups for drug-discovery applications .
Stability and Side Reactions
Scientific Research Applications
Chemistry
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate serves as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the creation of more complex organic molecules.
Biology
The compound is studied for its potential biological activities, including interactions with enzymes and receptors. Research indicates that compounds with similar structures can modulate neurotransmitter levels, suggesting that this compound may possess antidepressant properties.
Medicine
Current research is exploring its therapeutic applications in treating various diseases, including:
- Antidepressant Effects : Similar piperidine derivatives have shown the ability to influence serotonin and norepinephrine levels in the brain.
- Antimalarial Activity : Studies suggest that piperidine-based compounds can inhibit Plasmodium growth by targeting mitochondrial functions.
Antidepressant Effects
Research indicates that piperidine derivatives can modulate neurotransmitter levels in the brain. For instance, studies have shown that compounds structurally similar to ethyl 1-benzyl-3,3-difluoropiperidine can enhance serotonin reuptake inhibition.
Antimalarial Activity
Investigations into piperidine-based compounds targeting mitochondrial enzymes have demonstrated potential antimalarial effects. Further exploration into ethyl 1-benzyl-3,3-difluoropiperidine could reveal similar efficacy against Plasmodium species.
Binding Affinity Studies
Studies have shown that modifications in piperidine structures significantly affect binding affinities to various receptors. The introduction of fluorine atoms is often linked to enhanced interactions with biological targets.
Mechanism of Action
The mechanism by which ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of fluorine atoms can enhance the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
Structural and Functional Insights
Substituent Effects on Lipophilicity and Bioavailability :
- The 3,3-difluoro substitution in the target compound enhances lipophilicity (predicted LogP ~2.3–2.5) compared to hydroxylated analogs (e.g., dihydroxy derivative, LogP ~1.5–2.0) . This increases membrane permeability, a critical factor for central nervous system (CNS) drug candidates.
- The benzyl group at N1 is conserved across analogs, suggesting its role in hydrophobic interactions with target proteins (e.g., enzymes or receptors) .
Conformational Rigidity :
- The 3,3-difluoro substituents restrict the piperidine ring into a chair conformation, reducing entropy penalties during target binding. In contrast, unsaturated analogs (e.g., dihydro-pyridine in ) or unsubstituted derivatives (e.g., Ethyl 1-benzylpiperidine-3-carboxylate) exhibit greater flexibility .
Metabolic Stability :
- The ethyl ester group in the target compound may confer slower hydrolysis compared to methyl esters (e.g., Methyl 3,3-difluoropiperidine-4-carboxylate·HCl), as larger ester groups are generally more resistant to esterase-mediated cleavage .
Biological Activity
Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate is a synthetic compound with a unique structural profile that includes a piperidine ring, a benzyl substituent, and difluoromethyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications as an intermediate in organic synthesis.
Chemical Structure and Properties
- Molecular Formula : C15H19F2NO2
- Molecular Weight : Approximately 283.32 g/mol
The structural features of this compound contribute to its reactivity and interaction with biological systems. The presence of fluorine atoms is known to enhance metabolic stability and alter lipophilicity, which may influence the pharmacological profile of the compound.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for predicting the biological activity of this compound. Comparative analysis with structurally related compounds reveals insights into how modifications can enhance or diminish activity:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Ethyl 1-benzyl-4,4-difluoropiperidine-3-carboxylate | C15H19F2NO2 | Different position of fluorine substitution | Potentially altered activity profile |
| Ethyl 1-(4-fluorobenzyl)-3-fluoropiperidine-4-carboxylate | C15H18F3NO2 | Contains three fluorine atoms | Increased lipophilicity may enhance activity |
| 1-benzylpiperidin-4-one | C13H17NO | Lacks fluorination but retains piperidine structure | Varies in biological interactions compared to fluorinated analogs |
The unique arrangement of functional groups in this compound may confer distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
While specific case studies focusing exclusively on this compound are sparse, relevant research on related compounds provides valuable insights:
- Antimalarial Activity : Research indicates that certain piperidine derivatives demonstrate potent antimalarial effects. For instance, modifications at the piperidine ring can significantly impact efficacy against Plasmodium falciparum, underscoring the importance of structural variations in therapeutic outcomes .
- Neuropharmacological Effects : Compounds with similar piperidine structures have been evaluated for their effects on neurotransmitter systems. In animal models, certain derivatives showed promise in modulating serotonin and norepinephrine pathways, suggesting potential applications in treating mood disorders .
Future Directions
Given the preliminary findings and structural characteristics of this compound, future research should focus on:
- In Vitro and In Vivo Studies : Comprehensive biological assays to elucidate the compound's pharmacodynamics and pharmacokinetics.
- Metabolic Stability Analysis : Investigating how the compound is metabolized in biological systems to understand its bioavailability and potential therapeutic window.
- Target Identification : Identifying specific molecular targets that interact with this compound will aid in clarifying its mechanism of action.
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Ethyl 1-benzyl-3,3-difluoropiperidine-4-carboxylate, and how do they influence experimental design?
- Answer: Key properties include a boiling point of 344°C, density of 1.108 g/cm³, and logP of 2.32, indicating moderate lipophilicity . These parameters guide solvent selection (e.g., polar aprotic solvents for reactions) and purification methods (e.g., distillation or chromatography). Safety protocols should address flammability (flash point: 121°C) and use of personal protective equipment (PPE) during handling .
Q. What synthetic routes are typically used to prepare this compound, and what are the key optimization parameters?
- Answer: Common routes involve fluorination of a piperidine precursor using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Critical parameters include temperature control (−20°C to 0°C for exothermic fluorination), anhydrous conditions, and catalytic bases (e.g., K₂CO₃) to enhance yield . Post-reaction quenching with aqueous NaHCO₃ and purification via silica chromatography are recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- Answer:
- ¹H/¹³C NMR: Identify substituents on the piperidine ring (e.g., benzyl group δ 7.2–7.4 ppm, ester carbonyl δ ~170 ppm).
- LC-MS/HRMS: Confirm molecular weight (C₁₆H₁₉F₂NO₂; calc. 295.14) and detect impurities .
- FT-IR: Validate carbonyl (C=O stretch ~1720 cm⁻¹) and C-F bonds (1000–1100 cm⁻¹) .
Advanced Research Questions
Q. How can conformational analysis of the piperidine ring be performed using ring puckering coordinates?
- Answer: The Cremer-Pople puckering parameters (Q, θ, φ) quantify non-planarity. For the 3,3-difluoro substitution, DFT calculations or X-ray data can determine the chair or twist-boat conformation. Displacements (zⱼ) perpendicular to the mean plane are analyzed using software like Gaussian or SHELX . This is critical for understanding steric effects in drug-receptor interactions .
Q. What methodological considerations are essential for validating the crystal structure of this compound using SHELX?
- Answer:
- Data Collection: High-resolution (<1.0 Å) X-ray data minimizes refinement errors.
- Refinement: SHELXL-2018 uses least-squares minimization with restraints for thermal parameters (ADPs) and fluorine positional disorder .
- Validation: Check R-factor convergence (<5%), Flack parameter for chirality, and PLATON alerts for missed symmetry .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point, logP) across studies?
- Answer:
- Purity Assessment: Use HPLC (≥95% purity) and elemental analysis to rule out impurities .
- Calibration: Standardize instruments (e.g., DSC for melting point) against reference compounds.
- Computational Validation: Compare experimental logP with predicted values (e.g., via ChemAxon or ACD/Labs) .
Q. What strategies optimize yield in multi-step syntheses involving fluorination and esterification?
- Answer:
- Stepwise Monitoring: Use TLC or in-situ IR to track intermediate formation (e.g., 3,3-difluoropiperidine).
- Catalyst Screening: Test Lewis acids (e.g., BF₃·OEt₂) for esterification efficiency .
- Solvent Effects: Replace DMF with DCM in fluorination to reduce side reactions .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 295.14 g/mol | |
| Boiling Point | 344°C | |
| logP | 2.32 | |
| Density | 1.108 g/cm³ |
Table 2: Recommended Spectroscopic Techniques
| Technique | Application | Reference |
|---|---|---|
| ¹H/¹³C NMR | Substituent analysis | |
| LC-MS | Purity verification | |
| X-ray Diffraction | Conformational study |
Table 3: SHELX Refinement Parameters
| Parameter | Optimal Value | Reference |
|---|---|---|
| Resolution | <1.0 Å | |
| R-factor | <5% | |
| Flack Parameter | ±0.01 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
